molecular formula C14H32I2N2O2S2 B14801452 Acetylthiocholine iodide; S-Acetylthiocholine iodide

Acetylthiocholine iodide; S-Acetylthiocholine iodide

Cat. No.: B14801452
M. Wt: 578.4 g/mol
InChI Key: OKOBAXSOLZGGKY-UHFFFAOYSA-L
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Description

Acetylthiocholine diiodide is a chemical compound commonly used as a substrate in biochemical assays, particularly for the enzyme acetylcholinesterase. This compound is a derivative of acetylcholine, a neurotransmitter, and is often used in research to study enzyme kinetics and inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylthiocholine diiodide can be synthesized through the reaction of acetyl chloride with thiocholine, followed by the addition of iodine to form the diiodide salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of acetylthiocholine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetylthiocholine diiodide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetic acid.

    Oxidation: In the presence of oxidizing agents, acetylthiocholine diiodide can be oxidized to form disulfides.

    Substitution: The iodide ions can be substituted with other anions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in a buffered aqueous solution at a pH of around 8.0, using acetylcholinesterase as the catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reactions often involve the use of silver nitrate or other halide exchange reagents.

Major Products

    Hydrolysis: Thiocholine and acetic acid.

    Oxidation: Disulfides and other oxidized sulfur compounds.

    Substitution: Various iodide-substituted derivatives.

Mechanism of Action

Acetylthiocholine diiodide acts as a pseudosubstrate for acetylcholinesterase. The enzyme catalyzes the hydrolysis of acetylthiocholine diiodide to produce thiocholine and acetic acid. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular targets include the active site of acetylcholinesterase, where the compound binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Acetylthiocholine iodide: Similar in structure but contains only one iodide ion.

    Butyrylthiocholine iodide: Another thiocholine derivative used as a substrate for butyrylcholinesterase.

    Acetylcholine iodide: The natural neurotransmitter with an iodide counterion.

Uniqueness

Acetylthiocholine diiodide is unique due to its dual iodide ions, which can influence its electrochemical properties and reactivity. This makes it particularly useful in specific biochemical assays where these properties are advantageous .

Properties

Molecular Formula

C14H32I2N2O2S2

Molecular Weight

578.4 g/mol

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;diiodide

InChI

InChI=1S/2C7H16NOS.2HI/c2*1-7(9)10-6-5-8(2,3)4;;/h2*5-6H2,1-4H3;2*1H/q2*+1;;/p-2

InChI Key

OKOBAXSOLZGGKY-UHFFFAOYSA-L

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.CC(=O)SCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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